2-amino-N-methyl-N-phenylethane-1-sulfonamide
Overview
Description
2-Amino-N-methyl-N-phenylethane-1-sulfonamide is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This compound is characterized by the presence of an amino group, a methyl group, a phenyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-phenylethane-1-sulfonamide typically involves the reaction of N-methyl-N-phenylethane-1-amine with a sulfonyl chloride derivative under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
2-Amino-N-methyl-N-phenylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
2-Amino-N-methyl-N-phenylethane-1-sulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
2-Amino-N-methyl-N-phenylethane-1-sulfonamide, a sulfonamide compound, has garnered attention due to its diverse biological activities. This compound features an amino group, a methyl group, and a phenyl group attached to an ethane backbone, which contributes to its pharmacological properties. Research indicates that it exhibits significant enzyme inhibition capabilities and potential anticancer properties.
The synthesis of this compound typically involves several steps, maintaining a pH between 9 and 10 for optimal yields. The compound participates in various chemical reactions, including nucleophilic substitutions and acylation reactions, which are crucial for its biological activity.
Enzyme Inhibition
Research has shown that this compound acts as an inhibitor for several enzymes:
- Acetylcholinesterase : This enzyme is critical in the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine, potentially enhancing neurotransmission.
- Lipoxygenase : Inhibition of this enzyme may have implications in inflammatory processes, as lipoxygenase is involved in the metabolism of arachidonic acid to leukotrienes.
These interactions are assessed through binding affinity studies and inhibition kinetics, employing techniques such as enzyme assays and molecular docking.
Anticancer Properties
Studies indicate that sulfonamide derivatives, including this compound, can induce apoptosis in cancer cells. This suggests potential applications in cancer therapy by targeting specific pathways involved in cell survival and proliferation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-Methylphenethylamine | Methyl and phenyl groups | Neuromodulator; affects neurotransmitter levels |
N-(2-Phenylethyl)-4-methylbenzenesulfonamide | Similar sulfonamide structure | Enhanced inhibitory activity against acetylcholinesterase |
N-(4-Methoxyphenyl)-N-methylsulfamoyl derivative | Contains methoxy group | Potentially improved solubility and bioavailability |
These comparisons highlight how variations in substituents can significantly influence biological activities and pharmacological profiles.
Case Studies
Several studies have focused on the biological activity of this compound:
- Inhibition Studies : A study evaluated the compound's effects on acetylcholinesterase activity, demonstrating significant inhibition at low concentrations. This suggests its potential use in treating conditions like Alzheimer's disease.
- Cancer Cell Apoptosis : Another research project explored its ability to induce apoptosis in various cancer cell lines. The findings indicated that treatment with this compound resulted in increased markers of apoptosis compared to control groups.
- Inflammation Models : In vivo studies assessed the efficacy of this compound in models of inflammation. Results showed a reduction in inflammatory markers, supporting its role as a therapeutic agent in inflammatory diseases.
Properties
IUPAC Name |
2-amino-N-methyl-N-phenylethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(14(12,13)8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBXRCYJDJDEOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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